molecular formula C46H43N5O10 B1381577 Bisprehomotadalafil CAS No. 1803592-02-0

Bisprehomotadalafil

Cat. No. B1381577
CAS RN: 1803592-02-0
M. Wt: 825.9 g/mol
InChI Key: HXPQHEXUZQQJMO-RKTRKJHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisprehomotadalafil is a dimeric analogue of Tadalafil . It has a molecular formula of C46H43N5O10 . It is one of the several dimeric tadalafil analogues that have been synthesized for use as reference standards in the inspection of functional foods, mainly advertised as sexual enhancement products .


Synthesis Analysis

During the synthesis of these dimeric tadalafil analogues, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) was proven to be the reagent of choice for amide coupling . The trans-isomer structures tentatively assigned for the isolated dimeric tadalafil analogues (bisprehomotadalafil and bisprecyclopentyltadalafil) found in dietary supplements are now revised to cis-isomer structures .


Molecular Structure Analysis

The molecular structure of Bisprehomotadalafil is complex, with a molecular weight of 825.8611 . The structure was initially thought to be a trans-isomer, but recent studies have revised this to a cis-isomer .

Scientific Research Applications

Synthesis and Structural Analysis

Bisprehomotadalafil has been synthesized and structurally analyzed as part of research into dimeric tadalafil analogues. These compounds have been used as reference standards in inspecting dietary supplements, particularly those advertised for sexual enhancement. The synthesis process identified 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the reagent of choice for amide coupling, essential in producing these dimeric tadalafil analogues. The research also led to the structural revision of trans-isomer structures initially assigned to bisprehomotadalafil, revising them to cis-isomer structures (Mandava et al., 2017).

Exploration of Analogues in Various Fields

While direct studies on bisprehomotadalafil are limited, research on various analogues of bisphenol, a related compound, offers insights into the broader applications and effects of such substances. For instance, bisphenol analogues have been studied for their environmental occurrence, human exposure, and toxicity. These studies encompass endocrine-disrupting effects, cytotoxicity, genotoxicity, and neurotoxicity in laboratory studies, shedding light on the impact of bisphenol analogues, which might parallel that of bisprehomotadalafil under similar conditions (Chen et al., 2016).

Antibacterial Properties

Research on bis-(imidazolinylindole) derivatives, another class of bis-compounds, revealed potent antibacterial activities against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains. This indicates the potential of bis-compounds, including bisprehomotadalafil, in developing new antibacterial agents (Panchal et al., 2009).

Application in Sedation and Anesthesia Monitoring

The use of bispectral index (BIS) monitoring, while not directly related to bisprehomotadalafil, illustrates the significance of bis-compounds in medical applications. BIS monitoring has been crucial in anesthesia, indicating its potential relevance in contexts where bisprehomotadalafil's effects on the central nervous system might be studied (Johansen, 2006).

Mechanism of Action

Target of Action

Bisprehomotadalafil, also known as trans-Bisprehomotadalafil, is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 is an enzyme that is found in various tissues, most prominently in the corpus cavernosum and pulmonary vasculature. It plays a crucial role in regulating the intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is a cellular signaling molecule .

Mode of Action

As a PDE5 inhibitor, Bisprehomotadalafil works by blocking the degradation of cGMP by PDE5 . This leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow . The most common therapeutic effect of Bisprehomotadalafil is smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Bisprehomotadalafil is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn produces cGMP. The cGMP then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation .

Pharmacokinetics

Tadalafil is known to have a longer half-life, which makes it suitable for once-daily dosing

Result of Action

The primary result of Bisprehomotadalafil’s action is the relaxation of smooth muscle and increased blood flow, particularly in the corpus cavernosum and pulmonary vasculature . This can lead to the resolution of conditions such as erectile dysfunction and pulmonary arterial hypertension .

Action Environment

The action of Bisprehomotadalafil can be influenced by various environmental factors. For instance, the presence of other drugs, particularly nitrates or guanylate cyclase stimulators, can enhance its hypotensive effects . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment

properties

IUPAC Name

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-[[2-[(1S,3R)-1-(1,3-benzodioxol-5-yl)-3-methoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-ethylamino]acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N5O10/c1-4-49(21-39(52)50-33(45(54)56-2)19-29-27-9-5-7-11-31(27)47-41(29)43(50)25-13-15-35-37(17-25)60-23-58-35)22-40(53)51-34(46(55)57-3)20-30-28-10-6-8-12-32(28)48-42(30)44(51)26-14-16-36-38(18-26)61-24-59-36/h5-18,33-34,43-44,47-48H,4,19-24H2,1-3H3/t33-,34-,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQHEXUZQQJMO-RKTRKJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6C(CC7=C(C6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6[C@H](CC7=C([C@@H]6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H43N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803592-02-0
Record name Bisprehomotadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803592020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISPREHOMOTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8JPL34R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisprehomotadalafil
Reactant of Route 2
Reactant of Route 2
Bisprehomotadalafil
Reactant of Route 3
Reactant of Route 3
Bisprehomotadalafil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bisprehomotadalafil
Reactant of Route 5
Reactant of Route 5
Bisprehomotadalafil
Reactant of Route 6
Reactant of Route 6
Bisprehomotadalafil

Q & A

Q1: What are the implications of finding bisprehomotadalafil in dietary supplements?

A3: The presence of bisprehomotadalafil, a synthetic tadalafil analogue, in dietary supplements raises significant public health concerns []. These supplements, often marketed for sexual enhancement, are illegally adulterated with this unapproved pharmaceutical ingredient. This poses a risk to consumers due to potential adverse effects and drug interactions, especially considering the lack of dosage control and transparency in such products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.